
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a pyridinyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-amino-2-(pyridin-2-yl)acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridinyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and pyridinyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
- tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride
Comparison
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is unique due to the position of the pyridinyl group, which can influence its reactivity and binding properties. Compared to its isomers, the 2-pyridinyl derivative may have different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8;;/h4-7,9H,12H2,1-3H3;2*1H |
Clave InChI |
VGFCVLWKHYCFPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
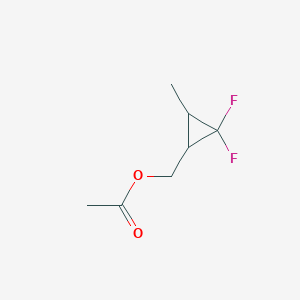
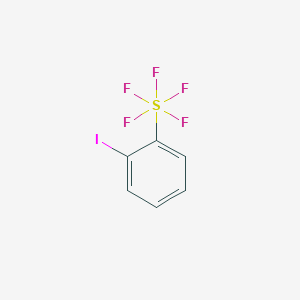
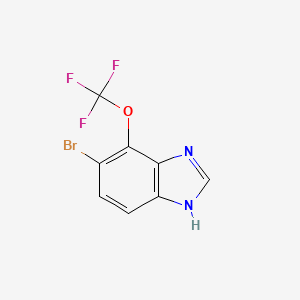
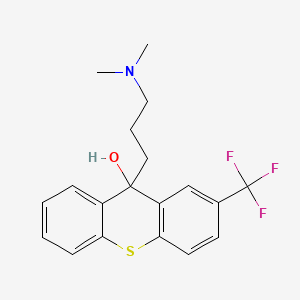
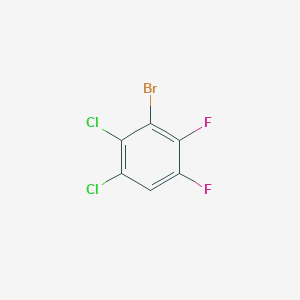
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
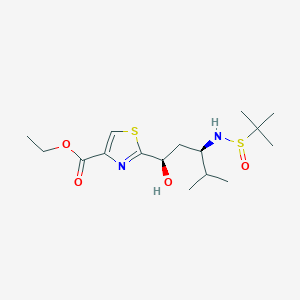
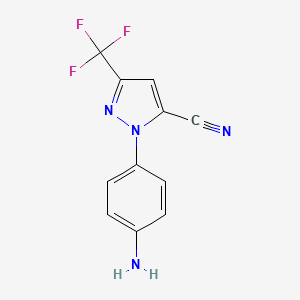
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)
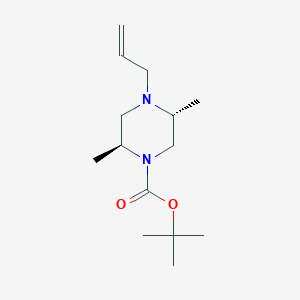

![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
